

Spectroscopic and Analytical Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Chlorophenyl)-2-pyrrolidinone**

Cat. No.: **B195665**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(4-Chlorophenyl)-2-pyrrolidinone**, a notable impurity of the muscle relaxant Baclofen. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the methodologies employed for their acquisition. This document is intended to serve as a critical reference for researchers involved in the quality control, synthesis, and analysis of Baclofen and its related compounds.

Spectroscopic Data

The spectroscopic data for **4-(4-Chlorophenyl)-2-pyrrolidinone**, also known as Baclofen Impurity-A, has been compiled and organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed structural information about the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.72	Singlet	1H	Pyrrolidinone NH
7.38-7.32	Multiplet	4H	Benzene ring
3.62-3.59	Multiplet	2H	Pyrrolidinone ring
3.19-3.15	Pentate	1H	Pyrrolidinone ring CH
2.30-2.25	Multiplet	2H	Pyrrolidinone ring

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
175.80	C=O (Carbonyl)
141.80	Aromatic C
131.16	Aromatic C
128.89	Aromatic C
48.45	Pyrrolidinone C
40.02	Pyrrolidinone C

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data[1]

m/z	Ion
196.05200	[M+H] ⁺
195.05	[M] ⁺
140	Fragment
138	Fragment

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3435	N-H Stretching

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded to elucidate the structure of the synthesized compound.

- Instrumentation: Not explicitly specified in the source. A standard high-resolution NMR spectrometer would be used.
- Sample Preparation: The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition:

- ^1H NMR: The spectrum was acquired with respect to a standard internal reference (e.g., TMS). Data was collected, and chemical shifts were reported in ppm.
- ^{13}C NMR: The spectrum was acquired, and chemical shifts were reported in ppm relative to a standard internal reference.

LC-MS Analysis

Liquid chromatography-mass spectrometry was performed to confirm the molecular mass of the compound.

- Instrumentation: Agilent Technologies 1200 Infinity Series LC coupled with a 6520 Accurate Mass Q-TOF mass spectrometer.
- Sample Preparation: 2-3 mg of the sample was dissolved and diluted with a suitable quantity of the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) was used in an isocratic mode.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 0.1 μL .
- Mass Spectrometric Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Capillary Voltage: 3500 V.
 - Gas Temperature: 300°C.
 - Drying Gas Flow: 10 L/min.
 - Nebulizer Pressure: 40 psig.
 - Fragmentor Voltage: 70 V.

- Mass Range: m/z 50-1000.
- Data Analysis: The instrument was controlled and data integration was performed with Mass Hunter software.

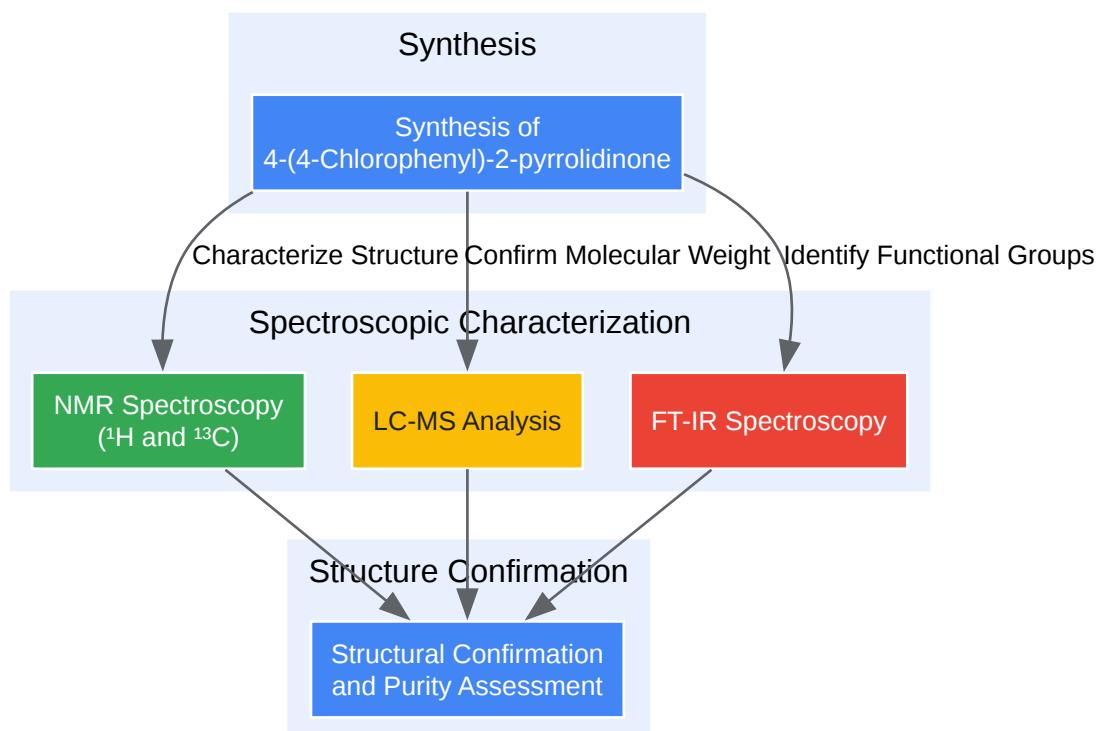
FT-IR Spectroscopy

Fourier-Transform Infrared Spectroscopy was used to identify the functional groups present in the molecule.

- Instrumentation: Not explicitly specified in the source. A standard FT-IR spectrometer would be used.
- Sample Preparation: The sample was prepared using the KBr (potassium bromide) pellet technique.
- Data Acquisition: The spectrum was recorded over a standard wavenumber range (e.g., 4000-400 cm^{-1}).

Experimental Workflow Visualization

The analytical workflow for the characterization of **4-(4-Chlorophenyl)-2-pyrrolidinone** is a linear process involving synthesis followed by spectroscopic analysis. As there are no complex signaling pathways or branching logical relationships described in the provided context, a workflow diagram illustrates the sequence of analytical techniques employed.



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Caption: Analytical workflow for **4-(4-Chlorophenyl)-2-pyrrolidinone**.

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References

- 1. 4-(4-Chlorophenyl)-2-pyrrolidinone | C₁₀H₁₀CINO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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